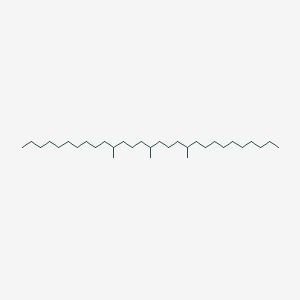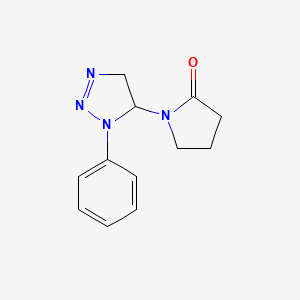
2-Pyrrolidinone, 1-(4,5-dihydro-1-phenyl-1H-1,2,3-triazol-5-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Pyrrolidinone, 1-(4,5-dihydro-1-phenyl-1H-1,2,3-triazol-5-yl)- is a compound that belongs to the class of heterocyclic organic compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 1-(4,5-dihydro-1-phenyl-1H-1,2,3-triazol-5-yl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenylhydrazine derivative with an acyl chloride to form the triazole ring, followed by cyclization with a lactam precursor to form the pyrrolidinone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the process .
化学反应分析
Types of Reactions
2-Pyrrolidinone, 1-(4,5-dihydro-1-phenyl-1H-1,2,3-triazol-5-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the triazole ring or the pyrrolidinone ring.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the phenyl ring or the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl or triazole rings .
科学研究应用
2-Pyrrolidinone, 1-(4,5-dihydro-1-phenyl-1H-1,2,3-triazol-5-yl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: It is explored for its potential therapeutic properties, such as anti-inflammatory and neuroprotective effects.
Industry: The compound can be used in the production of advanced materials, including polymers and coatings
作用机制
The mechanism of action of 2-Pyrrolidinone, 1-(4,5-dihydro-1-phenyl-1H-1,2,3-triazol-5-yl)- involves its interaction with specific molecular targets and pathways. The triazole ring can bind to metal ions or enzymes, modulating their activity. The pyrrolidinone ring may interact with biological membranes or proteins, influencing cellular processes .
相似化合物的比较
Similar Compounds
2-Pyrrolidone: A simpler analog with a pyrrolidinone ring but lacking the triazole ring.
1,2,3-Triazole Derivatives: Compounds with a triazole ring but different substituents on the ring.
Phenylhydrazine Derivatives: Compounds with a phenylhydrazine moiety but different ring structures
Uniqueness
2-Pyrrolidinone, 1-(4,5-dihydro-1-phenyl-1H-1,2,3-triazol-5-yl)- is unique due to its combination of a pyrrolidinone ring and a triazole ring, providing a distinct set of chemical and biological properties.
属性
CAS 编号 |
121318-95-4 |
|---|---|
分子式 |
C12H14N4O |
分子量 |
230.27 g/mol |
IUPAC 名称 |
1-(3-phenyl-4,5-dihydrotriazol-4-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H14N4O/c17-12-7-4-8-15(12)11-9-13-14-16(11)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2 |
InChI 键 |
WENUAYIOWZPCKJ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)N(C1)C2CN=NN2C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


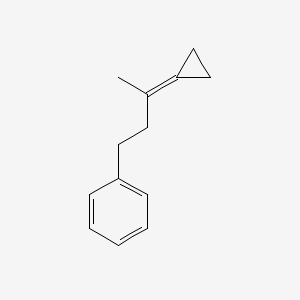
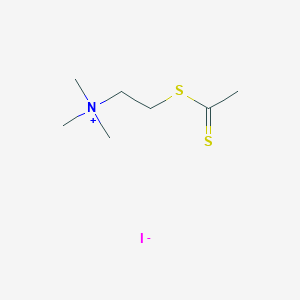
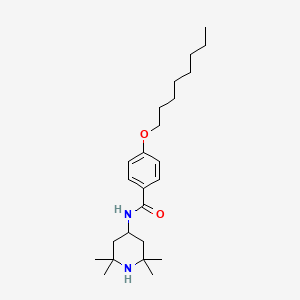
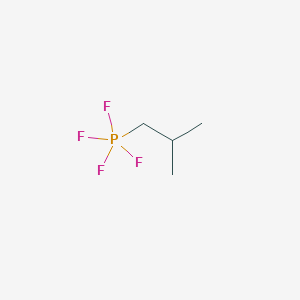
![Ethanesulfonic acid, 2-[(3,4-dihydro-2H-pyrrol-5-yl)amino]-](/img/structure/B14304208.png)
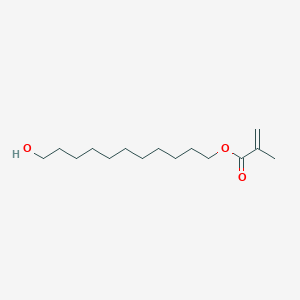

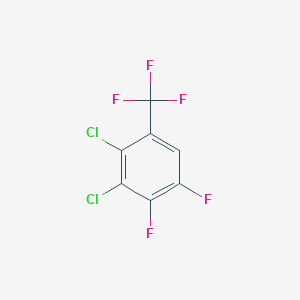
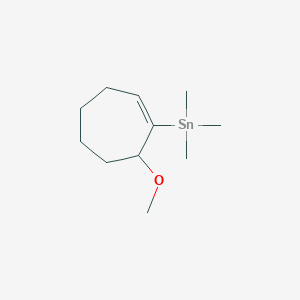

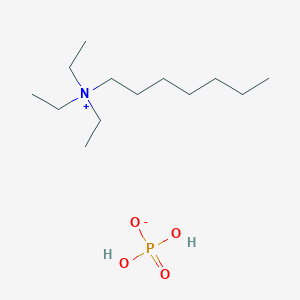
![6-({[2-(Dimethylamino)ethyl]amino}methylidene)-2-ethoxycyclohexa-2,4-dien-1-one](/img/structure/B14304258.png)
![2-[[4,6-Bis(2-sulfanylethylsulfanyl)-1,3,5-triazin-2-yl]sulfanyl]ethanethiol](/img/structure/B14304266.png)
